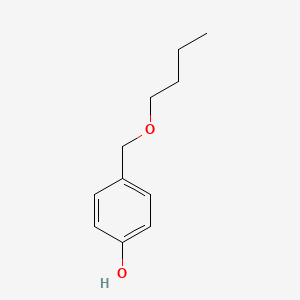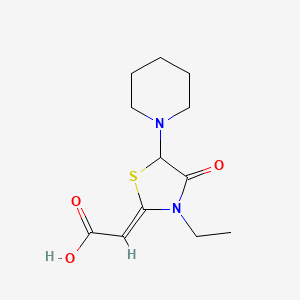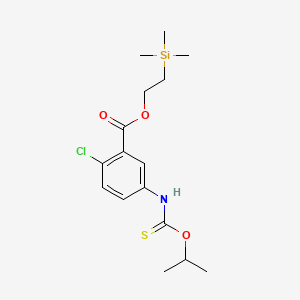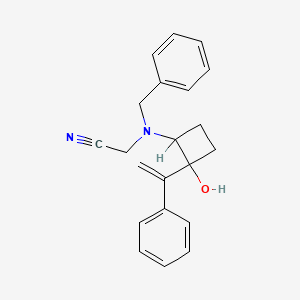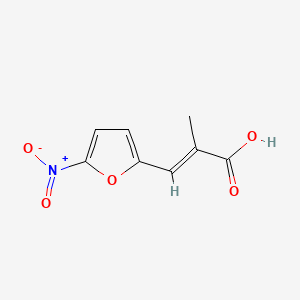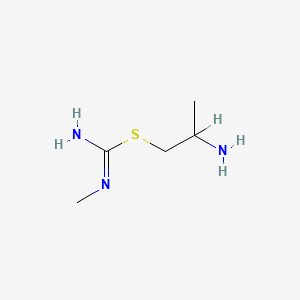
2-(2-Aminopropyl)-1-methyl-2-thiopseudourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminopropyl)-1-methyl-2-thiopseudourea is an organic compound that features a thiourea group substituted with an aminopropyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopropyl)-1-methyl-2-thiopseudourea typically involves the reaction of 2-aminopropylamine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature to moderate heat. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thioureas.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminopropyl)-1-methyl-2-thiopseudourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Aminopropyl)-1-methyl-2-thiopseudourea involves its interaction with various molecular targets. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
5-(2-Aminopropyl)benzofuran: Known for its stimulant properties and interaction with monoamine transporters.
6-(2-Aminopropyl)benzofuran: Similar to 5-(2-Aminopropyl)benzofuran but with different positional isomerism.
(2-Aminopropyl)benzo[β]thiophene: A sulfur-based analog with unique pharmacological properties.
Uniqueness: 2-(2-Aminopropyl)-1-methyl-2-thiopseudourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity compared to its benzofuran and benzo[β]thiophene analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
3810-32-0 |
|---|---|
Molekularformel |
C5H13N3S |
Molekulargewicht |
147.24 g/mol |
IUPAC-Name |
2-aminopropyl N'-methylcarbamimidothioate |
InChI |
InChI=1S/C5H13N3S/c1-4(6)3-9-5(7)8-2/h4H,3,6H2,1-2H3,(H2,7,8) |
InChI-Schlüssel |
IZWQPIIERKZICR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC(=NC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



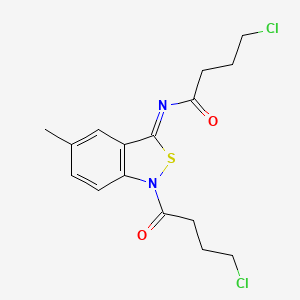
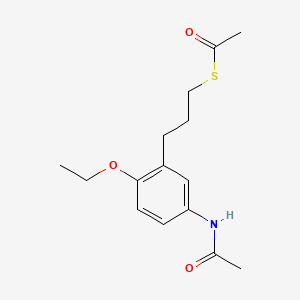
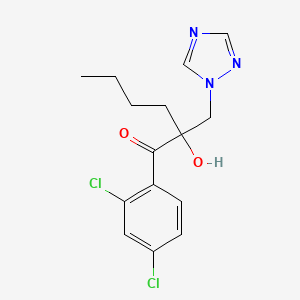
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
